molecular formula C19H22FNO2S2 B2611859 2-((4-fluorophenyl)thio)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide CAS No. 1798543-78-8

2-((4-fluorophenyl)thio)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide

Cat. No. B2611859
M. Wt: 379.51
InChI Key: NQLMTKPDEXCCOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-fluorophenyl)thio)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C19H22FNO2S2 and its molecular weight is 379.51. The purity is usually 95%.
BenchChem offers high-quality 2-((4-fluorophenyl)thio)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-fluorophenyl)thio)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Research on pyrazole-acetamide derivatives, closely related to the core structure of the queried compound, has led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, as demonstrated through in vitro assays such as DPPH, ABTS, and FRAP. The antioxidant properties of these ligands and their complexes underline the potential for developing therapeutic agents targeting oxidative stress-related diseases (Chkirate et al., 2019).

Anti-Cancer Activity

Compounds structurally related to the queried molecule have shown anti-cancer activity. For instance, fluoro-substituted benzo[b]pyran derivatives have demonstrated anticancer activity at low concentrations against lung, breast, and CNS cancer cell lines. This highlights the potential for designing and synthesizing novel anticancer agents based on the chemical scaffold of the queried compound (Hammam et al., 2005).

Anti-Inflammatory Activity

Further research into related chemical structures has uncovered compounds with significant anti-inflammatory activity. N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, for example, have shown promise in this area, indicating the therapeutic potential of structurally similar compounds in treating inflammatory conditions (Sunder & Maleraju, 2013).

Heterocyclic Synthesis

The versatility of acetamide derivatives in heterocyclic synthesis has been demonstrated, leading to the creation of various polyfunctionally substituted heterocyclic compounds. These compounds have applications in drug development, offering a wide range of biological activities and potential therapeutic benefits (Mohareb et al., 2004).

Neuroprotection in Cerebral Ischemic Injury

Analogues of salidroside, which share functional groups with the queried compound, have shown potent neuroprotective effects in models of cerebral ischemic injury. These findings suggest that modifications of the core structure of "2-((4-fluorophenyl)thio)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide" could lead to the development of new neuroprotective agents (Yu et al., 2018).

properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-(oxan-4-yl)-N-(2-thiophen-2-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FNO2S2/c20-15-3-5-18(6-4-15)25-14-19(22)21(16-8-11-23-12-9-16)10-7-17-2-1-13-24-17/h1-6,13,16H,7-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQLMTKPDEXCCOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CCC2=CC=CS2)C(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-fluorophenyl)thio)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.